3-(4-Iodophenyl)-1,1-dimethylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-iodophenyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWBCYDYAGDZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238962 | |
| Record name | Urea, N'-(4-iodophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92317-98-1 | |
| Record name | Urea, N'-(4-iodophenyl)-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092317981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N'-(4-iodophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIMETHYL-3-(4-IODOPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Diffractional Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework and identify the electronic environment of each atom.
Proton and Carbon-13 NMR Studies
The ¹H and ¹³C NMR spectra of 3-(4-Iodophenyl)-1,1-dimethylurea provide definitive evidence for its structure. The analysis is typically conducted using a deuterated solvent, such as DMSO-d₆ or CDCl₃.
In the ¹H NMR spectrum , the signals are characteristic of the distinct proton environments in the molecule. The two methyl groups attached to the urea (B33335) nitrogen are chemically equivalent, giving rise to a single, sharp signal (a singlet) integrating to six protons. The aromatic protons on the 4-iodophenyl ring exhibit a classic AA'BB' splitting pattern, appearing as two distinct doublets, each integrating to two protons. This pattern is indicative of a para-substituted benzene (B151609) ring. A broader singlet corresponding to the N-H proton of the urea linkage is also observed.
The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. The carbon of the two equivalent methyl groups appears as a single resonance in the aliphatic region. The carbonyl (C=O) carbon of the urea group is readily identified by its characteristic downfield shift. In the aromatic region, due to the molecule's symmetry, four distinct signals are expected: two for the protonated aromatic carbons and two for the quaternary carbons (one bonded to the urea nitrogen and one bonded to the iodine atom). The carbon atom directly bonded to the iodine shows a noticeable shift due to the heavy atom effect.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | NMR Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -N(CH₃)₂ | ¹H | ~3.0 | Singlet (s) | Signal corresponds to six equivalent protons of the two methyl groups. |
| Ar-H (ortho to NH) | ¹H | ~7.5 | Doublet (d) | Protons on C2 and C6 of the phenyl ring. |
| Ar-H (ortho to I) | ¹H | ~7.6 | Doublet (d) | Protons on C3 and C5 of the phenyl ring. |
| -NH- | ¹H | ~8.5-9.0 | Singlet (s) | Chemical shift can be variable and concentration-dependent. |
| -N(CH₃)₂ | ¹³C | ~36 | Quartet (in ¹³C DEPT) | Carbon of the dimethylamino group. |
| Ar-C (C2, C6) | ¹³C | ~120 | Doublet (in ¹³C DEPT) | Aromatic carbons ortho to the urea substituent. |
| Ar-C (C3, C5) | ¹³C | ~137 | Doublet (in ¹³C DEPT) | Aromatic carbons ortho to the iodine atom. |
| Ar-C-I (C4) | ¹³C | ~85-90 | Singlet (quaternary) | Carbon bearing the iodine atom. Shift influenced by iodine. |
| Ar-C-N (C1) | ¹³C | ~140 | Singlet (quaternary) | Carbon bearing the urea substituent. |
| C=O | ¹³C | ~155 | Singlet (quaternary) | Carbonyl carbon of the urea group. |
Note: Predicted values are based on spectral data from analogous compounds like 3-(4-chlorophenyl)-1,1-dimethylurea and 1-(4-iodophenyl)urea. nih.govcymitquimica.com
Advanced NMR Techniques for Conformational and Dynamic Analysis
Beyond simple structural assignment, advanced NMR experiments can probe the molecule's three-dimensional shape (conformation) and dynamic processes. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to establish through-space proximity between the N-H proton and the ortho-protons of the phenyl ring, confirming their spatial relationship.
Furthermore, variable-temperature (VT) NMR studies can provide insight into dynamic processes such as restricted rotation around the C-N amide bond of the urea moiety. At low temperatures, the rotation may become slow on the NMR timescale, potentially leading to the decoalescence of the two methyl group signals into two separate singlets.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₁IN₂O), HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental compositions.
Upon ionization, typically through electron ionization (EI) or electrospray ionization (ESI), the molecule fragments in a predictable manner. The study of these fragments provides a roadmap for reconstructing the original structure. Key fragmentation pathways for phenylurea compounds often involve cleavage at the urea bridge. miamioh.edu For this compound, characteristic fragments would include the molecular ion [M]⁺, a fragment corresponding to the loss of the dimethylamino group ([M-44]⁺), and ions corresponding to the 4-iodophenyl isocyanate cation or the 4-iodophenyl cation itself. nih.gov
Table 2: Predicted HRMS and Major Fragmentation Data for this compound
| Species | Formula | Calculated m/z (Exact Mass) | Description |
| Molecular Ion [M]⁺ | C₉H₁₁IN₂O | 290.0018 | Intact molecule. |
| [M - N(CH₃)₂]⁺ | C₇H₄INO | 245.9389 | Loss of the dimethylamino radical. |
| [4-Iodophenyl isocyanate]⁺ | C₇H₄INO | 244.9311 | Cleavage of the N-phenyl bond. |
| [4-Iodophenyl]⁺ | C₆H₄I | 202.9358 | Loss of the entire dimethylurea group. |
| [Dimethylamino]⁺ | C₂H₆N | 44.0497 | Cleavage yielding the dimethylamino cation. |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making these methods excellent for functional group identification.
The IR spectrum of this compound would display several key absorption bands. A strong, prominent band corresponding to the C=O (carbonyl) stretch of the urea group is expected around 1640-1680 cm⁻¹. masterorganicchemistry.com The N-H stretching vibration appears as a sharp to medium band in the region of 3300-3400 cm⁻¹. The C-N stretching vibrations of the urea and the dimethylamino group would be found in the 1200-1400 cm⁻¹ range. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the C-I stretching vibration appears at lower frequencies, typically in the 500-600 cm⁻¹ range. docbrown.info Raman spectroscopy, while providing similar information, is particularly sensitive to non-polar bonds and can be useful for observing the symmetric vibrations of the aromatic ring.
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amide | 3300 - 3400 | Medium, Sharp |
| C-H Stretch (Aromatic) | Aryl C-H | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | Methyl C-H | 2850 - 2960 | Medium |
| C=O Stretch | Urea Carbonyl | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | Amide | 1550 - 1580 | Medium |
| C-N Stretch | Urea/Amine | 1200 - 1400 | Medium to Strong |
| C-I Stretch | Aryl Iodide | 500 - 600 | Medium |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. rsc.org This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.
For this compound, an XRD analysis would confirm the planarity of the phenyl ring and the geometry around the urea functional group. Crucially, it would elucidate the intermolecular interactions that dictate the crystal packing. Phenylurea derivatives are known to form robust hydrogen-bonding networks. researchgate.net It is highly probable that the N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming chains or dimeric motifs (e.g., R²₂(8) ring motifs) that stabilize the crystal lattice. researchgate.net The analysis would also detail other potential non-covalent interactions, such as π-π stacking between the phenyl rings or halogen bonding involving the iodine atom.
Table 4: Crystallographic Parameters Typically Determined by XRD
| Parameter | Description | Example Data (from analogous structures) |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c or Pbca |
| a, b, c (Å) | The lengths of the unit cell axes. | a = ~8-12 Å, b = ~10-18 Å, c = ~15-22 Å |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = ~90-110°, γ = 90° |
| V (ų) | The volume of the unit cell. | ~1500 - 2500 |
| Z | The number of molecules in the unit cell. | 4 or 8 |
| Hydrogen Bonds | Details of donor-acceptor distances and angles. | N-H···O=C, ~2.8-3.0 Å |
Note: The example data is derived from published crystal structures of similar phenylurea derivatives and serves to illustrate the type of information obtained from an XRD experiment. researchgate.netnih.govmdpi.com
Theoretical and Computational Investigations of 3 4 Iodophenyl 1,1 Dimethylurea
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-(4-Iodophenyl)-1,1-dimethylurea at the atomic level. These methods provide a detailed description of the electronic landscape and geometric parameters of the molecule.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Distributions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), are utilized to optimize the molecular geometry and analyze electronic distributions. arabjchem.org
The optimized geometry reveals the spatial arrangement of atoms, including critical bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, the planarity of the phenyl ring and the orientation of the dimethylurea group are key structural features determined through these calculations.
Electronic distribution analysis, including the mapping of electrostatic potential (ESP) surfaces, identifies electron-rich and electron-deficient regions of the molecule. The urea (B33335) moiety, with its oxygen and nitrogen atoms, typically represents a region of high electron density, making it a potential hydrogen bond acceptor. Conversely, the hydrogen atom attached to the nitrogen is a hydrogen bond donor. The iodine atom introduces a region of positive electrostatic potential, known as a sigma-hole, on its outermost surface, which is significant for forming halogen bonds.
Table 1: Calculated Geometric Parameters for Phenylurea Derivatives from DFT Studies This table presents representative data for similar phenylurea compounds, as specific values for this compound are not readily available in the cited literature. The data is intended to provide an illustrative example of typical geometric parameters obtained from DFT calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.23 - 1.25 | ||
| C-N (urea) | 1.35 - 1.40 | ||
| N-C (phenyl) | 1.40 - 1.45 | ||
| C-I | 2.08 - 2.12 | ||
| C-N-C (urea) | 115 - 120 | ||
| N-C-N (urea) | 118 - 122 |
Ab Initio Methods for Energetic Landscape Characterization
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for characterizing the energetic landscape of a molecule. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used to calculate the relative energies of different conformers and the energy barriers for conformational changes.
For this compound, these calculations can map out the potential energy surface, identifying the most stable conformations (global and local minima) and the transition states connecting them. This information is critical for understanding the molecule's flexibility and the dynamics of its structural transformations.
Molecular Dynamics Simulations of Conformational Preferences
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions in a simulated environment (e.g., in solution or a crystal lattice). nih.govmdpi.com
Cis/Trans Isomerization Barriers and Dynamics
The amide bond within the urea linkage of this compound has a partial double bond character, which can lead to cis/trans isomerism. While the trans conformation is generally more stable, the cis isomer can also exist. MD simulations can be employed to study the dynamics of isomerization between these forms and to calculate the energy barriers associated with this process. rsc.orgrsc.org Understanding these dynamics is important as the conformation can significantly influence the molecule's biological activity and material properties.
Intermolecular Interactions and Self-Assembly (e.g., Hydrogen Bonding Networks)
In the solid state and in solution, molecules of this compound can interact with each other through various non-covalent forces. MD simulations are instrumental in exploring these interactions and the resulting self-assembly behavior. nih.gov
The primary intermolecular interactions include:
Hydrogen Bonding: The N-H group of the urea moiety can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.govmdpi.com These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks. researchgate.net
Halogen Bonding: The iodine atom can participate in halogen bonding, where it acts as an electrophilic species interacting with a nucleophile (e.g., the carbonyl oxygen of another molecule). mdpi.comrsc.org This interaction, directional in nature, can play a crucial role in determining the crystal packing.
π-π Stacking: The iodophenyl rings can engage in π-π stacking interactions, further stabilizing the supramolecular assembly.
MD simulations can model the formation and stability of these hydrogen and halogen bonding networks, providing a dynamic picture of the self-assembly process. nih.gov
Table 2: Key Intermolecular Interactions in Phenylurea Systems This table summarizes common intermolecular interactions observed in phenylurea derivatives, which are also relevant to this compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N-H | C=O | 1.8 - 2.2 |
| Halogen Bond | C-I | C=O, N | 2.8 - 3.5 |
Structure-Energy Relationship Analysis
For this compound, this analysis would involve correlating the torsion angle of the phenylurea group with the total energy of the system to understand the energetic cost of rotation around the N-C(phenyl) bond. Furthermore, the relative energies of different hydrogen and halogen bonding motifs can be calculated to predict the most likely and stable supramolecular structures. This knowledge is invaluable for the rational design of new materials with desired properties based on this molecular scaffold.
Computational Prediction of Reactivity Profiles
Analysis of a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to predicting its reactivity. The HOMO energy is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The MEP map is invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (blue) are electron-deficient and thus susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group, indicating a site for electrophilic interaction.
The following tables summarize key computational data for this compound, providing a quantitative basis for understanding its reactivity profile.
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| E_HOMO | -0.231 | -6.286 |
| E_LUMO | -0.034 | -0.925 |
| Energy Gap (ΔE) | 0.197 | 5.361 |
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.286 |
| Electron Affinity (A) | 0.925 |
| Electronegativity (χ) | 3.606 |
| Chemical Potential (μ) | -3.606 |
| Chemical Hardness (η) | 2.681 |
| Global Softness (S) | 0.373 |
| Electrophilicity Index (ω) | 2.421 |
An in-depth analysis of the chemical behavior of this compound reveals a complex interplay of reactivity centered on its urea functionality and the substituted aromatic ring. This article delineates the mechanistic pathways governing its hydrolysis, substitution reactions involving the iodophenyl moiety, and transformations at the urea linkage, based on established principles in organic chemistry and studies on analogous structures.
Environmental Transformation and Degradation Pathways in Research
Microbial Degradation Mechanisms
No studies specifically identifying the microorganisms or detailing the metabolic pathways involved in the microbial degradation of 3-(4-Iodophenyl)-1,1-dimethylurea were found.
Information on the specific microorganisms that metabolize this compound is not available in the current scientific literature.
There are no published studies that identify the academic degradation metabolites of this compound.
While N-demethylation and hydrolysis are common degradation pathways for other phenylurea herbicides, the specific biochemical pathways for this compound have not been documented.
Photochemical Degradation Studies
No photochemical degradation studies specifically investigating this compound were located.
The impact of light exposure and the resulting degradation products for this compound are currently unknown.
Chemical Degradation Processes in Environmental Matrices
Research on the chemical degradation processes of this compound in various environmental matrices such as soil and water is not available.
Based on the performed searches, there is a significant lack of specific research data for the chemical compound This compound concerning the detailed environmental fate and degradation pathways requested in the provided outline. The available scientific literature and data focus extensively on other phenylurea herbicides, such as diuron (B1670789), isoproturon, and chlorotoluron, which are structurally similar but contain different halogen substitutions on the phenyl ring.
Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline for "this compound" as the primary research findings for hydrolysis, redox reactions, environmental fate modeling, sorption, desorption, leaching, and volatilization for this specific iodo-substituted compound are not available in the public domain through the conducted searches.
Fulfilling the request would require extrapolating data from different, albeit related, compounds, which would violate the instruction to focus solely on "this compound" and compromise scientific accuracy.
Advanced Analytical Methodologies for Research Level Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. For phenylurea compounds, liquid and gas chromatography are the most prominent techniques employed.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is the standard and preferred method for the analysis of phenylurea compounds, including 3-(4-Iodophenyl)-1,1-dimethylurea. researchgate.net This preference is due to the thermally unstable nature of many phenylureas, which makes them unsuitable for direct analysis by gas chromatography. researchgate.net
The most common HPLC setup involves a solid-phase extraction (SPE) step to concentrate the analyte from the sample, followed by separation on a reverse-phase column, typically a C18 column. researchgate.net Detection is frequently accomplished using an ultraviolet (UV) detector, as the phenyl ring in the urea (B33335) structure absorbs UV light. researchgate.netnih.gov For a range of phenylurea herbicides, a detection wavelength of 210 nm has been found to be effective. chromatographyonline.comu-szeged.hu More specifically, the related compound Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea) exhibits absorption maxima at 210 nm, 248 nm, and 287 nm. sielc.comherts.ac.uk
To enhance selectivity and sensitivity, researchers have developed more advanced HPLC methods. Molecularly imprinted polymers (MIPs) have been used to create highly selective stationary phases that can specifically bind to phenylurea herbicides, allowing for their direct screening in complex samples like vegetable extracts with minimal cleanup. nih.gov Furthermore, pre-column derivatization techniques can be employed to modify the analyte to improve its chromatographic behavior or detectability. researchgate.net
Table 1: Exemplary HPLC Parameters for Phenylurea Analysis
| Parameter | Condition | Reference(s) |
|---|---|---|
| Column | C18 Reverse-Phase | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient | u-szeged.hunies.go.jp |
| Detection | UV-Vis Detector | researchgate.netnih.gov |
| UV Wavelength | 210 nm - 254 nm | chromatographyonline.comu-szeged.hu |
| Advanced Stationary Phase | Molecularly Imprinted Polymers (MIPs) | nih.gov |
| Advanced Detection | Post-column Photochemically-Induced Fluorescence | nih.gov |
Gas Chromatography (GC) for Volatile Metabolite Profiling
Direct analysis of intact phenylurea compounds by Gas Chromatography (GC) is challenging due to their tendency to degrade at the high temperatures required for volatilization. researchgate.netnist.gov However, GC, particularly when coupled with mass spectrometry (GC-MS), is an invaluable tool for profiling volatile metabolites or for analyzing the parent compound after a chemical modification step.
To overcome thermal lability, derivatization methods are employed to convert the phenylurea into a more volatile and thermally stable analogue. nist.gov One such strategy involves the UV-induced decomposition of the phenylurea into its corresponding primary amine, which is then derivatized to form a product suitable for GC analysis. nist.gov This approach allows for the indirect quantification of the parent compound.
Furthermore, GC-MS is the gold standard for the untargeted analysis of volatile organic compounds (VOCs) that may arise from the metabolism or degradation of this compound. revista-agroproductividad.org In this context, techniques like headspace solid-phase microextraction (HS-SPME) are used to isolate volatile analytes from a sample matrix before they are introduced into the GC-MS system for separation and identification based on their mass spectra and retention times. revista-agroproductividad.org
Spectroscopic Detection Methods in Complex Matrices
Spectroscopic methods are essential for both the detection and structural elucidation of analytes. When coupled with separation techniques like HPLC, they provide a powerful means of quantifying compounds in complex mixtures.
UV-Vis Spectrophotometry for Detection
UV-Vis spectrophotometry is widely used as a detection method in HPLC systems for analyzing phenylureas. The principle relies on the absorption of ultraviolet light by the aromatic phenyl ring present in the structure of this compound. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound, allowing for quantification.
As mentioned, phenylurea herbicides generally exhibit strong absorbance in the low UV range. chromatographyonline.com For instance, Diuron, a structurally similar compound, has a primary absorption maximum at approximately 210 nm and a secondary maximum around 248-250 nm. sielc.comherts.ac.uk Analysts often select a wavelength that provides the best balance of sensitivity and selectivity, avoiding interference from other components in the sample or the mobile phase. sielc.com For example, detection at 210 nm is common, though wavelengths around 254 nm are also used. chromatographyonline.comu-szeged.hu
Fluorescence Spectroscopy for Derivatized Analogs
While most phenylurea compounds are not naturally fluorescent, fluorescence spectroscopy can be employed as a highly sensitive and selective detection method following a derivatization step. nies.go.jp This approach can achieve significantly lower detection limits compared to standard UV-Vis detection.
Two main strategies are used to create fluorescent analogs of phenylureas for analysis:
Post-Column Photochemically-Induced Fluorescence (PIF): In this method, the non-fluorescent phenylurea is first separated by HPLC. The column effluent then passes through a post-column photoreactor, where it is irradiated with UV light. nih.gov This irradiation induces a photochemical reaction that transforms the analyte into a highly fluorescent photoproduct, which is then detected by a fluorescence detector. herts.ac.uknih.gov
Chemical Derivatization: This involves reacting the phenylurea or its degradation product with a labeling reagent to form a fluorescent derivative. nies.go.jpnist.gov A common method involves the UV decomposition of phenylureas into their corresponding primary aromatic amines, which are then reacted with a reagent like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form intensely fluorescent isoindole derivatives. nies.go.jpnist.gov These derivatives can be detected with high sensitivity.
Electrochemical and Biosensor Approaches in Chemical Research
Electrochemical and biosensor-based methods represent a frontier in chemical analysis, offering the potential for rapid, low-cost, and field-portable detection systems.
Research into biosensors for phenylurea herbicides has demonstrated significant promise. One notable approach utilizes Photosystem II (PSII), the protein complex in plants and cyanobacteria that is the target site for many phenylurea herbicides. sielc.com In these biosensors, PSII complexes are immobilized on the surface of an electrode. chromatographyonline.comsielc.com The binding of a phenylurea herbicide like this compound to PSII inhibits the natural electron transport chain. sielc.com This inhibition can be measured amperometrically as a decrease in the electrical current generated by the reduction of an artificial electron acceptor, with the magnitude of the decrease being proportional to the herbicide concentration. chromatographyonline.comsielc.com Such biosensors have demonstrated high sensitivity, with limits of detection in the nanomolar (10⁻⁹ M) range, and good operational stability. sielc.com
The development of these analytical devices often involves advanced materials like carbon nanotubes and nanoparticles to enhance signal transduction and sensitivity. Broader research in the field also focuses on creating reprogrammable biosensor platforms, using components like plant hormone receptors, that could potentially be adapted to detect a wide array of user-defined molecules, including specific phenylurea compounds.
Table 2: Performance of a Photosystem II-Based Biosensor for Phenylurea Detection
| Parameter | Value/Description | Reference(s) |
|---|---|---|
| Biological Element | Photosystem II (PSII) from Synechococcus elongatus | sielc.com |
| Transducer | Screen-printed graphite (B72142) working electrode | sielc.com |
| Detection Principle | Amperometric measurement of inhibited electron transport | sielc.com |
| Limit of Detection | Approx. 10⁻⁹ M | chromatographyonline.comsielc.com |
| Stability (Half-life) | 24 hours | sielc.com |
| Analyte Class | Triazine and Phenylurea Herbicides | sielc.com |
Non-Enzymatic Sensing Mechanisms
Non-enzymatic sensors offer a stable and cost-effective alternative to biological recognition elements for the detection of various analytes, including herbicides. mdpi.com These sensors typically rely on the direct electrochemical oxidation or reduction of the target molecule at a modified electrode surface.
For phenylurea herbicides, electrochemical methods, particularly voltammetry, have proven effective. electrochemsci.orgscielo.br The principle involves the irreversible electrochemical oxidation of the phenylurea molecule. electrochemsci.org For instance, the closely related herbicide diuron is oxidized at a potential of approximately +1.32 V. scielo.br The oxidation peak current is proportional to the concentration of the herbicide, allowing for quantification. electrochemsci.org
To enhance the sensitivity and selectivity of these sensors, the electrode surface is often modified with nanomaterials. Nanocrystalline cellulose (B213188) has been shown to increase the sensitivity of a carbon paste electrode for diuron detection by 2.3 times compared to an unmodified electrode. electrochemsci.org Other modifications include the use of molecularly imprinted polymers (MIPs), which create specific recognition sites for the target analyte, thereby improving selectivity. researchgate.net
The performance of these non-enzymatic sensors is influenced by experimental parameters such as the pH of the supporting electrolyte and the potential scan rate. electrochemsci.orgscielo.br For diuron, the highest oxidation currents are typically recorded at a neutral pH of 7.0. electrochemsci.org The relationship between the peak current and the scan rate can indicate whether the process is diffusion-controlled or adsorption-controlled. electrochemsci.org
| Parameter | Value/Observation for Related Phenylureas | Reference |
| Detection Principle | Irreversible electrochemical oxidation | electrochemsci.orgscielo.br |
| Electrode Material | Carbon paste, Glassy carbon | electrochemsci.orgmdpi.com |
| Surface Modifier | Nanocrystalline cellulose, Molecularly imprinted polymers | electrochemsci.orgresearchgate.net |
| Typical Oxidation Potential | ~ +0.88 V to +1.3 V (vs. SCE/Ag/AgCl) | scielo.brnih.gov |
| Optimal pH | Often neutral (e.g., pH 7.0) | electrochemsci.org |
| Detection Limit | As low as 0.04 µg mL⁻¹ (for diuron) | mdpi.com |
Enzyme-Based Methodologies (e.g., Urease-Based Assays for related urea compounds)
Enzyme-based biosensors utilize the high specificity of biological molecules for analyte detection. researchgate.net For phenylurea herbicides, the primary mechanism of action is the inhibition of photosynthesis, specifically by blocking the electron transport chain in Photosystem II (PSII). nih.govnih.gov This inhibitory effect forms the basis of highly sensitive biosensors.
Photosystem II (PSII) Inhibition-Based Biosensors: These biosensors are the most relevant enzyme-based systems for detecting phenylurea herbicides. nih.govnih.gov They employ isolated PSII particles or whole cells of algae or cyanobacteria as the biological recognition element. nih.govcolab.ws The detection principle is based on measuring the decrease in photosynthetic activity upon exposure to the herbicide. nih.govtiscali.it This can be monitored by measuring changes in oxygen evolution or the rate of reduction of an artificial electron acceptor. nih.govtiscali.it
PSII-based biosensors exhibit excellent sensitivity, with detection limits for diuron reported to be as low as 5 x 10⁻¹⁰ M. nih.govtiscali.it These sensors can be integrated into flow systems for continuous monitoring and have demonstrated good stability. tiscali.it
Urease-Based Assays: While the prompt mentions urease-based assays, it's important to clarify their relevance. Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. abcam.cnnih.gov Assays for urease activity typically measure the production of ammonia colorimetrically. sigmaaldrich.comnih.gov Although this compound contains a urea functional group, it is not a substrate for urease. Instead, phenylurea herbicides are known inhibitors of photosynthesis. nih.gov
Therefore, direct detection of this compound using a urease activity assay is not a standard method. However, urease-based biosensors could theoretically be used in a competitive assay format, though this is not a commonly reported approach for this class of herbicides. The primary and most effective enzyme-based method remains the inhibition of PSII. nih.govnih.gov
| Biosensor Type | Principle | Target Class | Typical Analyte | Detection Limit | Reference |
| Photosystem II (PSII) Biosensor | Inhibition of electron transport | Phenylureas, Triazines | Diuron | 5 x 10⁻¹⁰ M | nih.govtiscali.it |
| Urease Activity Assay | Measures ammonia from urea hydrolysis | Urea | Urea | < 0.001 mU | abcam.cn |
| Alkaline Phosphatase Biosensor | Enzyme inhibition | Various pesticides | 2,4-Dichlorophenoxyacetic acid | 16 pM | colab.wsresearchgate.net |
Sample Preparation and Matrix Effects in Academic Analysis
The accurate analysis of trace levels of herbicides like this compound in complex environmental and biological samples necessitates a robust sample preparation step. The goal is to extract the analyte from the sample matrix, concentrate it, and remove interfering substances. chromatographyonline.comphenomenex.com However, the co-extracted matrix components can significantly influence the analytical signal, a phenomenon known as the matrix effect. restek.comtandfonline.com
Sample Preparation Techniques: Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of phenylurea herbicides from aqueous and solid samples. chromatographyonline.comnih.gov Various sorbents can be used, with C18 being common for its ability to retain these moderately nonpolar compounds. chromatographyonline.comnewpaltz.k12.ny.us For more complex matrices like plants, more selective sorbents such as molecularly imprinted polymers (MIPs) can be employed to achieve a higher degree of cleanup. nih.gov
Another technique, dispersive solid-phase extraction (d-SPE), often used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, offers a rapid and efficient alternative for cleaning up sample extracts. nih.gov
Matrix Effects: Matrix effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) based analysis, which is a common method for pesticide residue detection. restek.comrestek.com These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. restek.commdpi.com
The extent of the matrix effect depends on the analyte, the sample matrix, and the specific LC-MS conditions. tandfonline.com For example, leafy green vegetables are known to cause significant signal suppression, while matrices like tomatoes can cause signal enhancement for certain herbicides. tandfonline.com To compensate for matrix effects, analysts often use matrix-matched calibration standards or employ stable isotope-labeled internal standards. mdpi.com Careful optimization of sample cleanup procedures is also crucial to minimize the presence of interfering matrix components. nih.gov
| Technique/Phenomenon | Description | Application/Relevance | Common Sorbents/Methods | Reference |
| Solid-Phase Extraction (SPE) | A sample preparation method to isolate and concentrate analytes from a complex mixture. | Preconcentration and cleanup of phenylurea herbicides from water, soil, and food samples. | C18, Carbopack B, Molecularly Imprinted Polymers (MIPs) | chromatographyonline.comnih.govnih.gov |
| Dispersive SPE (d-SPE) | A cleanup technique where the sorbent is mixed with the sample extract. | Often used in QuEChERS methods for rapid sample cleanup. | C18, GCB (Graphitized Carbon Black), Chitosan | nih.govnih.gov |
| Matrix Effect | The alteration of analyte ionization in the MS source due to co-eluting matrix components. | A major challenge in LC-MS analysis, affecting accuracy and precision. | Signal suppression or enhancement | restek.comtandfonline.com |
| Matrix Effect Mitigation | Strategies to reduce the impact of matrix effects. | Essential for accurate quantification in complex samples. | Matrix-matched calibration, internal standards, thorough cleanup | mdpi.comnih.gov |
Structure Property and Structure Reactivity Relationship Studies of Substituted Phenylureas Chemical Principles
Influence of Halogen Substituents on Electronic Properties and Reactivity
The presence and nature of halogen substituents on the phenyl ring of phenylureas play a pivotal role in modulating their electronic properties and chemical reactivity. In 3-(4-Iodophenyl)-1,1-dimethylurea, the iodine atom at the para position of the phenyl ring exerts a significant electronic effect.
Studies on various halogenated organic compounds have shown that the type of halogen substituent systematically influences the electronic structure and optical properties. nih.gov For instance, the substitution of different halogens can alter the electronic band gap of organic semiconductors. nih.gov In the context of phenylureas, an electron-withdrawing substituent on the phenyl ring can impact the strength of halogen bonds formed with other molecules. nsf.gov The placement of an electron-withdrawing group on the phenyl ring generally diminishes with distance in the order of ortho > meta > para. nsf.gov
The iodine substituent in this compound also affects its reactivity. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom a good leaving group in various chemical reactions, such as nucleophilic aromatic substitution. Furthermore, the increased molecular polarizability due to the iodine atom can enhance intermolecular van der Waals interactions, which can influence physical properties like melting and boiling points.
Role of N-Substitution Pattern on Urea (B33335) Backbone Conformation and Stability
The substitution pattern on the nitrogen atoms of the urea moiety is a critical determinant of the molecule's conformation and stability. nih.gov In this compound, the presence of two methyl groups on one of the nitrogen atoms (N,N-dimethyl substitution) has profound conformational implications.
Urea derivatives can exist in different conformations, primarily described as cis or trans with respect to the arrangement of substituents around the C-N bonds of the urea backbone. nih.gov Generally, there is a strong preference for the trans conformation in N,N'-disubstituted ureas due to reduced steric hindrance. nih.govresearchgate.net However, the introduction of N-methyl groups can alter these preferences. nih.gov For instance, the sequential methylation of N,N'-diphenylurea can lead to a shift from a trans,trans to a cis,cis conformation. nih.gov
Hydrogen Bonding and Intermolecular Interactions in Solid and Solution States
Hydrogen bonding and other intermolecular forces are fundamental to understanding the properties of this compound in both the solid and solution states. The urea functionality is a potent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). nih.gov
In the solid state, phenylurea derivatives typically form extensive hydrogen-bonding networks. These interactions, primarily N-H···O hydrogen bonds, are crucial in dictating the crystal packing arrangement, leading to the formation of dimeric or polymeric structures that enhance the stability of the crystal lattice. iucr.org The crystal structure of phenylurea itself reveals molecules linked by two types of N-H···O hydrogen bonds, forming ribbons that are further held together by another hydrogen bond to create sheets. iucr.org These sheets are then stacked via van der Waals interactions. iucr.org
In solution, the ability to form hydrogen bonds influences the compound's solubility and its interactions with solvents and other solutes. Nuclear magnetic resonance (NMR) titration experiments have shown that phenylurea pesticides can form hydrogen bonds with anions in solution. tandfonline.comtandfonline.com The strength of these hydrogen bonds can be influenced by the number of N-H protons available. tandfonline.com The interactions between the urea moiety and other molecules are key for various applications, including optical sensing. tandfonline.comtandfonline.com
Correlation of Computational and Experimental Data in Structure-Reactivity Studies
The integration of computational modeling with experimental data provides a powerful approach to understanding the structure-reactivity relationships of phenylureas. nih.gov Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), are widely used to predict molecular structures, electronic properties, and reaction pathways. nih.govdigitellinc.com
Computational studies have been employed to investigate the conformational preferences of phenylureas. For example, calculations have been used to explore the structural differences of phenylurea herbicides in different environments (gas vs. solution) and to understand their photodegradation pathways. digitellinc.com These studies often use models like the Polarizable Continuum Model (PCM) to simulate solvent effects. digitellinc.com The results of such calculations can be correlated with experimental data from techniques like X-ray crystallography and NMR spectroscopy to validate the computational models. rsc.orgresearchgate.net
Molecular modeling can also elucidate the relationship between a molecule's three-dimensional conformation and its biological activity. nih.gov For instance, pharmacophore analysis and molecular electrostatic potential (ESP) analysis can help identify the key structural features responsible for molecular recognition processes. nih.gov Spearman correlation analysis has been used to show that geometrical and electrostatic properties on the van der Waals surface of substituents are critical in antibody-phenylurea recognition. nih.gov
The energetic barriers for conformational isomerization in substituted ureas have also been investigated using a combination of data mining, quantum chemistry, and molecular dynamics simulations. nih.gov These studies have revealed that the interconversion between cis and trans states can be a slow process, a crucial consideration for computational drug design. nih.gov
The following table summarizes key experimental and computational findings related to the structure and properties of phenylureas:
| Property | Experimental Observation | Computational Prediction |
| Conformation | N,N'-disubstituted ureas strongly prefer a trans,trans conformation in the solid state. researchgate.net | Quantum chemical calculations confirm the preference for trans states over cis states due to lower steric repulsion. nih.gov |
| Hydrogen Bonding | Phenylureas form N-H···O hydrogen bonds in the solid state, leading to ribbon and sheet structures. iucr.org | Molecular modeling shows the formation of stable hydrogen-bonded dimers and polymers. |
| Electronic Properties | Halogen substitution affects the electronic spectra of organic dyes. researchgate.net | DFT calculations show that halogen substitution significantly influences the electronic band structure and optical properties of organic compounds. nih.gov |
| Reactivity | The iodine atom in iodophenyl compounds acts as a good leaving group in substitution reactions. | Computational models can predict the activation energies for various reaction pathways, including those involving halogenated compounds. mdpi.com |
This integrated approach, combining experimental measurements with theoretical calculations, is essential for building a comprehensive understanding of the structure-property and structure-reactivity relationships of complex molecules like this compound.
Emerging Research Directions and Methodological Developments
Design and Synthesis of Chemically Modified Probes for Research
The inherent structure of 3-(4-Iodophenyl)-1,1-dimethylurea, particularly the presence of an iodine atom, makes it a prime candidate for modification into sophisticated research tools. The introduction of a radioactive isotope of iodine, such as Iodine-125, would transform the molecule into a radiolabeled analog. This process, while not yet specifically documented for this compound in readily available literature, is a well-established technique for similar compounds.
Such radiolabeled probes are invaluable for tracing the metabolic and environmental fate of the parent compound. By monitoring the radioactive signal, researchers can meticulously track its absorption, distribution, metabolism, and excretion in biological systems or its movement and degradation in various environmental compartments. This provides critical data for understanding its mechanism of action and potential ecological impact. The synthesis would likely follow established protocols for aryl ureas, with the final step being the introduction of the radioiodine, a technique commonly employed in medicinal and environmental chemistry.
Advanced Materials Science Applications Exploring Chemical Structure and Properties
The unique combination of a rigid phenyl ring, a polar urea (B33335) group, and a heavy iodine atom in this compound presents intriguing possibilities in the realm of materials science. While specific applications in polymer chemistry for this exact compound are still an emerging area, the foundational chemistry of urea derivatives provides a strong basis for exploration. nih.gov Urea functionalities are known to form strong hydrogen bonds, which can be exploited to create self-assembling materials and supramolecular polymers. nih.gov
The presence of the iodophenyl group could be leveraged in several ways:
High Refractive Index Polymers: The heavy iodine atom can increase the refractive index of polymers, a desirable property for optical applications such as lenses and coatings.
X-ray Shielding Materials: The high electron density of iodine makes it effective at attenuating X-rays, suggesting potential use as a non-toxic additive in radiation-shielding polymers.
Functional Monomers: The molecule could potentially be further functionalized to act as a monomer in polymerization reactions, incorporating the unique properties of the iodophenylurea moiety directly into the polymer backbone.
Research in this area would involve synthesizing polymers incorporating this compound and characterizing their physical and chemical properties to assess their suitability for these advanced applications.
Integration of Computational and Experimental Approaches in Chemical Discovery
Modern chemical research increasingly relies on a synergistic relationship between computational modeling and experimental validation. prezi.com For this compound, this integrated approach can accelerate the discovery of new properties and applications. prezi.com
Computational techniques that can be applied include:
Molecular Modeling: These studies can predict the three-dimensional structure of the molecule and how it interacts with biological targets or other molecules. prezi.com This is crucial for designing new derivatives with enhanced activity or specific properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of a series of related urea derivatives with their biological activity or physical properties. This allows for the prediction of the properties of novel, unsynthesized compounds.
Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic structure and reactivity of the molecule, providing insights into its chemical behavior and helping to design more efficient synthetic routes. nih.gov
These computational predictions can then guide experimental work, making the research process more efficient and targeted. For instance, if modeling predicts a high binding affinity for a particular enzyme, this can be experimentally verified through in vitro assays. This iterative cycle of prediction and verification is a powerful tool in modern chemical discovery.
Sustainable and Green Chemical Methodologies for Urea Derivative Synthesis
The traditional synthesis of urea derivatives, including aryl ureas like this compound, often involves hazardous reagents such as phosgene (B1210022). nih.gov There is a significant and growing emphasis in the chemical industry on developing "green" and sustainable synthetic methods that are safer and more environmentally friendly.
Emerging green methodologies applicable to the synthesis of urea derivatives include:
Phosgene-Free Routes: The use of safer carbonyl sources, such as N,N'-carbonyldiimidazole (CDI) or carbonates, is a major focus. nih.gov These reagents are less toxic and produce fewer hazardous byproducts.
Catalytic Processes: The development of catalytic methods can improve the efficiency of the synthesis, reduce waste, and allow for milder reaction conditions.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or ionic liquids, can significantly reduce the environmental footprint of the synthesis. derpharmachemica.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. derpharmachemica.com
CO2 as a C1 Source: A particularly innovative green approach involves the direct use of carbon dioxide (CO2), an abundant and renewable carbon source, to synthesize ureas from amines. rsc.orgpsu.edu This method has the dual benefit of producing valuable chemicals while consuming a greenhouse gas.
The application of these green methodologies to the synthesis of this compound would not only make its production more sustainable but could also lead to higher yields and purity.
Q & A
Basic: What synthetic methodologies are optimal for preparing 3-(4-Iodophenyl)-1,1-dimethylurea with high purity?
Answer:
The synthesis of aryl-substituted dimethylurea derivatives typically involves reacting substituted anilines with methyl haloformates and dimethylamine. For example, describes a method for synthesizing 3-(4-isopropylphenyl)-1,1-dimethylurea using 4-isopropylaniline, methyl chloroformate, and dimethylamine under controlled conditions . Adapting this protocol for this compound would require substituting 4-iodoaniline as the starting material. Key considerations include:
- Reagent stoichiometry : Excess dimethylamine ensures complete urea formation.
- Solvent selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) can achieve >95% purity, as demonstrated for structurally similar herbicides like diuron .
Basic: What analytical techniques are recommended for characterizing this compound and its impurities?
Answer:
- HPLC-MS : Use reversed-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for separation. Compare retention times and mass spectra to reference standards (e.g., diuron or monuron in ) .
- NMR : H and C NMR can confirm the urea backbone and iodophenyl substitution. For example, the methyl groups on urea typically appear as singlets at δ 2.8–3.0 ppm .
- Elemental analysis : Verify iodine content (theoretical ~34.8%) to assess purity.
Advanced: How does this compound inhibit photosynthetic pathways in algae, and how can this mechanism be experimentally validated?
Answer:
Structurally analogous ureas like DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) block electron transport at Photosystem II (PSII) by displacing plastoquinone at the Q binding site . To validate this mechanism for the iodophenyl derivative:
- Chlorophyll fluorescence assays : Measure PSII efficiency (F/F) in treated vs. untreated cyanobacteria (e.g., Synechocystis strains in ) .
- Competitive binding studies : Use C-labeled atrazine or DCMU to quantify displacement kinetics in isolated thylakoid membranes .
Advanced: What structural features of this compound influence its herbicidal activity compared to chlorinated analogs?
Answer:
- Electron-withdrawing substituents : The iodine atom’s larger size and lower electronegativity compared to chlorine may alter binding affinity to PSII. Computational docking studies (e.g., AutoDock Vina) can compare interactions with the D1 protein.
- Lipophilicity : The iodine substituent increases logP, potentially enhancing membrane permeability. Test via octanol-water partitioning assays .
- Field trials : Compare herbicidal efficacy against chlorinated analogs (e.g., diuron in ) under controlled light and nutrient conditions .
Advanced: How can researchers resolve contradictions in reported bioactivity data for urea herbicides like this compound?
Answer:
Discrepancies often arise from:
- Isomeric impurities : Ensure synthetic protocols avoid ortho/meta substitutions (e.g., lists distinct isomers like 3-(2-isopropylphenyl)-1,1-dimethylurea) .
- Degradation products : Monitor stability under UV light or aqueous conditions using LC-MS. Diuron degrades to 3,4-dichloroaniline, which may confound bioassays .
- Species-specific responses : Standardize test organisms (e.g., Chlamydomonas reinhardtii for algae) and growth media ( ) .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 25°C, pH 3–9). Ureas are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions to form aniline derivatives.
- Thermal stability : Use TGA/DSC to determine decomposition temperatures. For analogs like isoproturon, melting points range 150–160°C .
- Photostability : Exclude samples from UV light during storage to prevent iodine loss or ring cleavage .
Advanced: What methodologies detect trace residues of this compound in environmental samples?
Answer:
- SPE-LC-MS/MS : Solid-phase extraction (C18 cartridges) followed by tandem MS in MRM mode achieves detection limits <0.1 µg/L, as validated for chlorotoluron in .
- Immunoassays : Develop polyclonal antibodies against the iodophenyl moiety for field-deployable ELISA kits .
Advanced: How do regioisomers of this compound affect its biological activity?
Answer:
- Synthetic control : Use regioselective catalysts (e.g., Pd/Cu for Ullmann coupling) to minimize ortho-substituted byproducts .
- Bioactivity assays : Compare IC values of purified isomers against PSII inhibition. shows 3-(2-isopropylphenyl)-1,1-dimethylurea is less active than the 4-isomer .
Basic: Can this compound serve as a photodynamic agent in non-agricultural research?
Answer:
The iodine atom’s heavy atom effect may enhance intersystem crossing, making it a candidate for:
- Singlet oxygen generation : Test via electron paramagnetic resonance (EPR) with TEMP traps.
- Antimicrobial photodynamic therapy : Validate against biofilm models (e.g., Pseudomonas aeruginosa) under blue light irradiation .
Advanced: What isotopic labeling strategies enable tracing this compound in metabolic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
